(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid
説明
特性
CAS番号 |
207798-77-4 |
|---|---|
分子式 |
C6H13BN2O4 |
分子量 |
187.99 g/mol |
IUPAC名 |
(4-methoxycarbonylpiperazin-1-yl)boronic acid |
InChI |
InChI=1S/C6H13BN2O4/c1-13-6(10)8-2-4-9(5-3-8)7(11)12/h11-12H,2-5H2,1H3 |
InChIキー |
JPQLFRIZJGZKHZ-UHFFFAOYSA-N |
正規SMILES |
B(N1CCN(CC1)C(=O)OC)(O)O |
製品の起源 |
United States |
準備方法
Piperazine Ring Formation and Substitution
Boronation Strategies
Miyaura Borylation
The Miyaura reaction, employing bis(pinacolato)diboron (Bpin) and palladium catalysts, is widely used for introducing boronic ester groups. Key conditions include:
This method requires halogenated precursors (e.g., 5-bromo-2-aminopyrimidine), with optimal yields achieved using polar aprotic solvents and aryl bromides over chlorides.
Metalation-Boronation Sequences
The Petasis reaction enables simultaneous introduction of boronic acid and methoxycarbonyl groups via a three-component coupling:
-
Components : Piperazine, glyoxylic acid, and arylboronic acid.
-
Mechanism : Formation of a tetracoordinate boronate intermediate facilitates nucleophilic addition to the iminium ion derived from piperazine and glyoxylate.
Optimized conditions (morpholine as base, methanol solvent) achieve diastereoselectivity >90% and yields of 70–85%. This method is advantageous for constructing complex architectures in one pot but requires precise stoichiometric control.
Challenges and Optimization
Protective Group Limitations
Early methods using Boc protection faced low yields (<50%) due to imine instability and solubility issues. Switching to ketal-based protective groups (e.g., 2,2-dimethoxypropane) improved intermediate stability, enabling higher reaction temperatures (120–130°C) and yields up to 78%.
Solvent and Catalyst Selection
-
Solvent Effects : High-boiling polar aprotic solvents (e.g., DMF, NMP) enhance metalation efficiency but complicate purification. Switching to THF/toluene mixtures reduced side reactions in Miyaura borylation.
-
Catalyst Screening : Pd(PPh) outperformed Pd(OAc) in cross-coupling reactions, minimizing deboronation byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Miyaura Borylation | 68–74 | >95 | High | Broad substrate tolerance |
| Metalation-Boronation | 65–78 | 90 | Moderate | No Pd required |
| Petasis Reaction | 70–85 | 88 | Low | One-pot synthesis |
化学反応の分析
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key findings include:
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination .
-
Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) show enhanced reactivity .
Petasis Borono–Mannich Reactions
While not directly reported for this compound, structurally related piperazine-boronic acids participate in three-component Petasis reactions with aldehydes and amines. For example:
-
Substrate Scope : Pyridinecarboxaldehydes and secondary amines yield allylamine derivatives under mild conditions (rt to 60°C) .
-
Limitations : Electron-deficient boronic acids (e.g., CF₃-substituted) show reduced reactivity compared to electron-rich analogs .
Functionalization of the Piperazine Scaffold
The methoxycarbonyl group undergoes selective transformations:
3.1. Deprotection and Amide Formation
-
Base Hydrolysis : Methoxycarbonyl groups are cleaved under basic conditions (e.g., NaOH/MeOH) to yield piperazine intermediates .
-
Aminolysis : Reaction with amines (e.g., dimethylamine) forms carboxamides, as demonstrated in kinase inhibitor syntheses .
3.2. N-Alkylation
-
Reductive Amination : Piperazine nitrogen reacts with aldehydes/ketones (e.g., tetrahydropyran-4-one) in the presence of NaBH₃CN .
Stability and Side Reactions
-
Protodeboronation : Observed under strongly acidic or high-temperature conditions (>100°C) .
-
Solvent Effects : Reactions in protic solvents (e.g., MeOH) may lead to boronate ester formation, altering reactivity .
Comparative Reactivity Insights
科学的研究の応用
Medicinal Chemistry Applications
1.1 Drug Development
The compound has been utilized in the synthesis of various pharmaceuticals, particularly those targeting protein-protein interactions and enzyme inhibition. For instance, boronic acids, including (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid, have been recognized for their ability to inhibit proteasomes, which are crucial in regulating protein degradation pathways in cells. This characteristic makes them potential candidates for treating diseases like multiple myeloma and other cancers .
1.2 Enzyme Inhibition
Boronic acids are known to act as reversible inhibitors of serine proteases, which play vital roles in many biological processes. The incorporation of the piperazine moiety enhances the binding affinity to target enzymes, making this compound a valuable lead in drug discovery .
Biological Applications
2.1 Antimicrobial Activity
Recent studies have shown that boronic acid derivatives exhibit antimicrobial properties. For example, this compound has been tested against various bacterial strains, demonstrating significant efficacy against resistant strains . This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
2.2 Gene Delivery Systems
The compound has been explored for its potential in gene therapy applications. Boronic acids can form reversible covalent bonds with diols present in nucleic acids, facilitating the delivery of genetic material into cells. This property is being harnessed to improve transfection efficiencies in gene therapy protocols .
Materials Science Applications
3.1 Polymer Chemistry
This compound serves as a functional monomer in the synthesis of boronic acid-functionalized polymers. These polymers have shown promise in biomedical applications, such as drug delivery systems and hydrogels that respond to physiological changes . The incorporation of this compound into polymer matrices allows for controlled release mechanisms and enhanced biocompatibility.
3.2 Sensor Development
The unique properties of boronic acids make them suitable for developing sensors that detect sugars and other biomolecules. The interaction between boronic acids and diols can be exploited to create sensors with high specificity and sensitivity for glucose monitoring, which is crucial for diabetes management .
Case Studies
作用機序
The mechanism of action of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The piperazine ring provides additional binding interactions, enhancing the compound’s specificity and potency.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The nature of substituents on the piperazine ring significantly influences physicochemical properties and bioactivity. Key analogs include:
Boc-Protected Piperazine Derivatives
- Example : (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid, pinacol ester (Compound 4c)
- Molecular Weight : 391.3 g/mol (pinacol ester), 309.2 g/mol (boronic acid) .
- Key Differences : The bulkier tert-butoxycarbonyl (Boc) group increases steric hindrance and lipophilicity compared to the methoxycarbonyl group. This reduces aqueous solubility but improves stability in organic solvents, making it preferable for synthetic intermediates. LCMS and NMR data confirm structural integrity .
Alkyl-Substituted Piperazine Derivatives
- Example: 4-(4-Methylpiperazin-1-yl)phenylboronic acid (CAS 936353-84-3) Molecular Weight: 220.08 g/mol . Such analogs are often used in kinase inhibitors but may face challenges in bioavailability due to precipitation in aqueous solutions (e.g., RPMI medium) .
Ethylpiperazine Derivatives
- Example : (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (CAS 1704074-48-5)
Boronic Acid Attachment Position and Core Structure
The position of the boronic acid group and the core aromatic ring (e.g., phenyl vs. pyrimidine) modulate reactivity and target affinity:
Pyrimidine-Core Derivatives
- Example : (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1536398-19-2)
Phenyl-Core Derivatives
- Example: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Activity: Demonstrated potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), surpassing trichostatin A in efficacy . Key Differences: The phenyl core with a methoxyethyl group improves water solubility, highlighting the trade-off between aromatic ring choice and substituent effects .
Solubility and Bioactivity Trends
生物活性
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is a compound that combines a piperazine ring with a methoxycarbonyl group and a boronic acid functional group. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in cancer and diabetes treatment. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is CHBNO. The presence of the piperazine ring and the boronic acid group is significant in medicinal chemistry, as these features contribute to the compound's ability to interact with biological targets.
Anti-Cancer Properties
Research indicates that boronic acids can exhibit anti-cancer properties by modulating enzyme activity and inhibiting specific cancer pathways. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell growth. A study highlighted that derivatives of piperazine with boronic acids demonstrated significant inhibition of Aurora kinases, which are critical in cell division and cancer progression .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxycarbonyl group; boronic acid | Potential anti-cancer activity |
| (4-(Hydroxymethyl)piperazin-1-yl)boronic acid | Hydroxymethyl group; boronic acid | Enzyme inhibitor |
| (4-(Aminomethyl)piperazin-1-yl)boronic acid | Aminomethyl group; boronic acid | Anti-cancer properties |
| (4-(Carboxymethyl)piperazin-1-yl)boronic acid | Carboxymethyl group; boronic acid | Targets metabolic pathways |
The mechanism by which this compound exerts its biological effects may involve selective binding to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating these interactions, providing insights into binding affinities and potential inhibitory mechanisms.
Case Studies
A notable case study involved the synthesis of derivatives similar to this compound, which were evaluated for their anti-cancer efficacy. In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including colon carcinoma cells, with IC50 values in the low micromolar range . These findings suggest that modifications to the piperazine ring or the addition of other functional groups could enhance biological activity.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions, emphasizing the importance of optimizing conditions for yield and purity. The synthesis can be achieved through the reaction of piperazine derivatives with appropriate boron-containing reagents under controlled conditions .
Future Directions
While preliminary studies indicate significant potential for this compound in drug development, further empirical research is necessary to fully understand its efficacy and safety profiles. Future studies should focus on:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Mechanistic studies : Detailed investigations into how this compound interacts with specific biological targets.
- Structure-activity relationship (SAR) : Exploring how variations in structure affect biological activity.
Q & A
Basic: What are the established synthetic routes for (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid?
Methodological Answer:
The synthesis typically involves:
-
Step 1: Preparation of the piperazine core with a methoxycarbonyl group. For example, esterification of piperazine-1-carboxylic acid using methyl chloroformate under basic conditions.
-
Step 2: Boronation via Miyaura borylation. A palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂Pin₂) or direct electrophilic substitution using boron tribromide (BBr₃).
-
Key Parameters:
Reaction Step Catalyst/Reagent Solvent Temperature Yield Reference Boronation Pd(dppf)Cl₂ DMF 80°C ~60% Adapted from [4]
Reference: Similar boronic acid syntheses employ Rh(I)-catalyzed carboxylation with CO₂, as demonstrated in arylboronic ester functionalization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identifies methoxycarbonyl (δ ~3.9 ppm for -OCH₃; δ ~167 ppm for carbonyl) and piperazine protons (δ ~2.5–3.5 ppm for N-CH₂). Boronic acid protons (B-OH) are often broad or absent due to exchange .
- X-ray Crystallography: Resolves boronic acid geometry and hydrogen-bonding networks. SHELX software is widely used for refinement .
- IR Spectroscopy: Confirms B-O (∼1340 cm⁻¹) and ester C=O (∼1720 cm⁻¹) stretches.
Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for this boronic acid?
Methodological Answer:
Key factors include:
-
Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
-
Base: Cs₂CO₃ or K₃PO₄ to maintain pH > 10, stabilizing the boronate intermediate.
-
Solvent: Mixed solvents (e.g., DME/H₂O) enhance solubility and reactivity.
-
Example Optimization Table:
Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ Cs₂CO₃ DME/H₂O 85 PdCl₂(dtbpf) K₃PO₄ Toluene/H₂O 78
Reference: Analogous biphenyldiboronic acid reactions highlight solvent/base synergies .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Studies: Predict preferential attack at the boronic acid’s electrophilic boron center. Piperazine’s electron-donating effect lowers activation energy for cross-coupling .
- Experimental Data: Substituents on piperazine (e.g., methyl groups) modulate electron density, altering reaction rates. For example, 4-methylpiperazine derivatives show 20% faster coupling than unsubstituted analogs .
Basic: How does pH influence the stability of this compound?
Methodological Answer:
-
Stability Profile:
pH Range Stability Observations 2–6 Low Boronic acid hydrolyzes to boroxin 7–9 High Boronate ester formation dominates >10 Moderate Base-induced decomposition
Storage: Dry, inert atmosphere at −20°C prevents hydrolysis. Similar boronic acids degrade rapidly in acidic media .
Advanced: What role does this compound play in protease inhibitor design?
Methodological Answer:
- Mechanism: Boronic acids form reversible covalent bonds with serine protease active sites (e.g., proteasome inhibitors like Bortezomib). The piperazine moiety enhances solubility and target affinity.
- Case Study: Piperazine-boronic acid derivatives inhibit trypsin-like proteases with IC₅₀ values < 100 nM. Structural analogs in patents highlight piperazine’s role in binding pocket accommodation .
Advanced: Which computational methods predict its binding modes in drug discovery?
Methodological Answer:
-
Docking (AutoDock Vina): Screens binding poses with proteases. The methoxycarbonyl group often occupies hydrophobic pockets.
-
MD Simulations (GROMACS): Reveal dynamic stability of boronate-enzyme complexes over 100 ns trajectories.
-
Data Output Example:
Simulation Time (ns) RMSD (Å) Binding Energy (kcal/mol) 50 1.2 −9.8 100 1.5 −8.5
Reference: Piperazine derivatives’ simulations correlate with experimental IC₅₀ values .
Basic: What analytical methods quantify this compound in complex mixtures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
